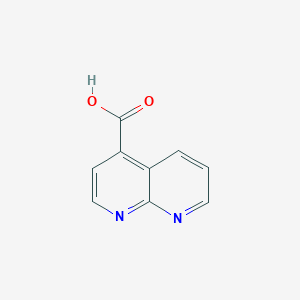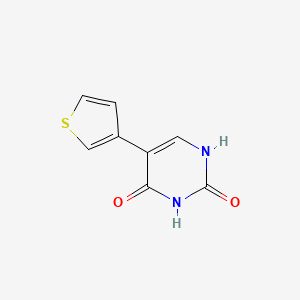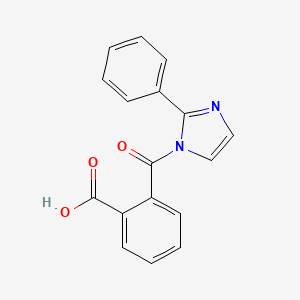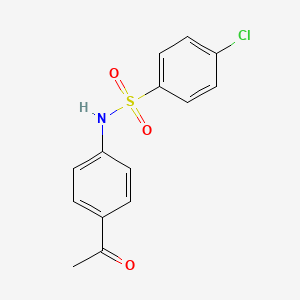
1,2,3,4-シクロブタンテトラカルボン酸テトラメチル
説明
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is an organic compound with the molecular formula C₁₂H₁₆O₈. It is a tetramethyl ester derivative of 1,2,3,4-cyclobutanetetracarboxylic acid. This compound is known for its unique structure, which includes a cyclobutane ring substituted with four carboxylate groups, each esterified with a methyl group. It is used in various chemical research and industrial applications due to its distinct chemical properties.
科学的研究の応用
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can be synthesized through the esterification of 1,2,3,4-cyclobutanetetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and methanol mixture, followed by purification through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The ester groups in tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1,2,3,4-cyclobutanetetracarboxylic acid.
Reduction: 1,2,3,4-cyclobutanetetracarboxylic alcohol.
Substitution: Various substituted cyclobutanetetracarboxylates depending on the nucleophile used.
作用機序
The mechanism of action of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further chemical reactions. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules.
類似化合物との比較
1,2,3,4-Cyclobutanetetracarboxylic acid: The parent compound from which tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is derived.
Tetramethyl 1,2,3,4-butanetetracarboxylate: A similar ester with a butane backbone instead of a cyclobutane ring.
Dimethyl fumarate dimer: Another ester derivative with a different structural arrangement.
Uniqueness: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to linear or branched analogs. This rigidity and the presence of four ester groups make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOMNBIDWYNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908252 | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032-95-7, 3999-67-5 | |
| Record name | NSC122966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC103000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















